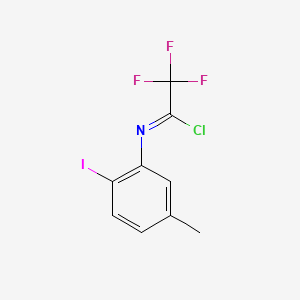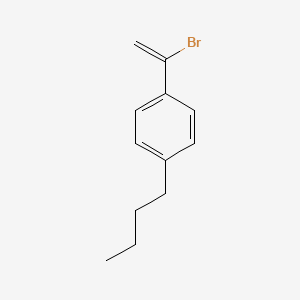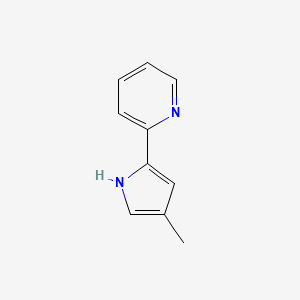
Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate is a chemical compound that belongs to the class of tetrahydropyridines. It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 1,2,3,6-tetrahydropyridine.
Protection: The amine group of the tetrahydropyridine is protected using Boc anhydride in the presence of a base like triethylamine.
Methylation: The protected intermediate is then methylated using methyl iodide or a similar methylating agent.
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a suitable catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other diseases.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The Boc-protected amine group allows for selective reactions with enzymes and receptors, facilitating the study of biochemical processes. The compound’s reactivity and structural features enable it to modulate various biological pathways, making it a valuable tool in medicinal chemistry and drug discovery.
相似化合物的比较
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A neurotoxin used in the study of Parkinson’s disease.
Methyl 1-Boc-piperidine-4-carboxylate: A related compound with similar protecting group and ester functionalities.
Uniqueness
Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of both Boc and ester groups. This combination of features provides distinct reactivity and makes it a versatile intermediate in organic synthesis and pharmaceutical research.
属性
分子式 |
C13H21NO4 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC 名称 |
1-O-tert-butyl 4-O-methyl 5-methyl-3,6-dihydro-2H-pyridine-1,4-dicarboxylate |
InChI |
InChI=1S/C13H21NO4/c1-9-8-14(12(16)18-13(2,3)4)7-6-10(9)11(15)17-5/h6-8H2,1-5H3 |
InChI 键 |
FAFUJOBYMDCMGE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(CCN(C1)C(=O)OC(C)(C)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(3-Nitrophenyl)amino]cyclohexanol](/img/structure/B13704181.png)




![Di-tert-butyl ((5-chloro-7-nitrobenzo[d]oxazol-2-yl)methyl)iminodicarbonate](/img/structure/B13704225.png)

![Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate](/img/structure/B13704233.png)



